REACTION_SMILES
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[F:6][c:7]1[cH:8][c:9]([CH2:14][CH2:15][CH2:16][C:17](=[O:18])[OH:19])[cH:10][c:11]([F:13])[cH:12]1.[OH2:20].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[F:6][c:7]1[c:8]2[c:9]([cH:10][c:11]([F:13])[cH:12]1)[CH2:14][CH2:15][CH2:16][C:17]2=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCc1cc(F)cc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C1CCCc2cc(F)cc(F)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |